An In-depth Technical Guide to the Structural Analogs of Methyl 1,2,3-Thiadiazol-5-ylcarbamate
An In-depth Technical Guide to the Structural Analogs of Methyl 1,2,3-Thiadiazol-5-ylcarbamate
Preamble: The Enduring Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing a sulfur atom and two adjacent nitrogen atoms, stands as a privileged scaffold in both medicinal and agricultural chemistry.[1][2] Its unique electronic properties and mesoionic character facilitate its passage across cellular membranes, enabling potent interactions with a diverse array of biological targets.[1][3][4] This versatile core is found in a range of commercially significant compounds, from plant activators to pharmaceuticals.[5] This guide provides an in-depth exploration of the structural analogs of Methyl 1,2,3-thiadiazol-5-ylcarbamate, a key derivative that serves as a launchpad for the development of novel bioactive compounds. We will delve into the synthesis, structure-activity relationships (SAR), and biological applications of these analogs, offering a comprehensive resource for researchers, scientists, and professionals in drug development and crop protection.
Part 1: The Foundational Scaffold - Synthesis and Characterization of 1,2,3-Thiadiazoles
The construction of the 1,2,3-thiadiazole ring is a critical first step in the synthesis of its derivatives. Several methods exist, with the Hurd-Mori reaction being the most prominent and versatile.
The Hurd-Mori Reaction: A Cornerstone of 1,2,3-Thiadiazole Synthesis
The Hurd-Mori reaction provides a direct and efficient route to 4- and 5-substituted 1,2,3-thiadiazoles through the cyclization of α-methylene ketone hydrazones or their derivatives (such as semicarbazones and tosylhydrazones) with thionyl chloride (SOCl₂).[1][2] The reaction proceeds through the formation of a hydrazonoyl chloride intermediate, which then undergoes an intramolecular cyclization with the elimination of hydrogen chloride to yield the stable 1,2,3-thiadiazole ring.
Caption: The Hurd-Mori reaction mechanism for 1,2,3-thiadiazole synthesis.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Reaction [6]
-
Preparation of Acetophenone Semicarbazone:
-
Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
-
Add sodium acetate (1.5 equivalents) and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain acetophenone semicarbazone.
-
-
Cyclization with Thionyl Chloride:
-
Suspend the dried acetophenone semicarbazone (1 equivalent) in an excess of thionyl chloride (5-10 equivalents) at 0°C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-phenyl-1,2,3-thiadiazole.
-
Alternative Synthetic Strategies
While the Hurd-Mori reaction is widely used, other methods for synthesizing the 1,2,3-thiadiazole ring include:
-
Pechmann Synthesis: This involves the cycloaddition of diazoalkanes onto a carbon-sulfur double bond.[7]
-
Wolff Synthesis: This method utilizes the heterocyclization of α-diazo thiocarbonyl compounds.[7]
The synthesis of key intermediates, such as 1,2,3-thiadiazole-5-carboxylic acid, is often achieved by the Hurd-Mori reaction starting from the appropriate α-keto ester derivative, followed by hydrolysis.[2]
Spectroscopic Characterization
The structural elucidation of synthesized 1,2,3-thiadiazole analogs relies on a combination of spectroscopic techniques:
-
¹H NMR: The proton on the thiadiazole ring typically appears as a singlet in the downfield region (around δ 8-10 ppm).
-
¹³C NMR: The carbon atoms of the thiadiazole ring show characteristic chemical shifts.
-
IR Spectroscopy: Characteristic absorption bands for C=N and N-N stretching vibrations can be observed.
-
Mass Spectrometry: Provides the molecular weight of the compound and fragmentation patterns that aid in structural confirmation.[5][8]
Part 2: Structural Analogs of Methyl 1,2,3-Thiadiazol-5-ylcarbamate: A Journey into Structure-Activity Relationships (SAR)
The core structure of Methyl 1,2,3-thiadiazol-5-ylcarbamate offers multiple sites for modification, allowing for a systematic exploration of structure-activity relationships.
Carbamate and Thiocarbamate Analogs (Position 5)
Modifications of the carbamate group at the 5-position have a significant impact on biological activity. A study on alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and their S-alkyl thiocarbamate counterparts revealed that antifungal activity is dependent on the length of the alkyl chain, with an optimal length of 6-11 carbon atoms.[9]
| Compound Type | Alkyl Chain Length | Target Fungi | Activity | Reference |
| Carbamate | C6 (Hexyl) | A. kikuchiana | Strong fungistatic | [9] |
| Carbamate | C7 (Heptyl) | G. zeae | Strong fungistatic | [9] |
| Carbamate | C8 (Octyl) | G. zeae | Strong fungistatic | [9] |
| Carbamate | C11 (Undecyl) | G. zeae | Strong fungistatic | [9] |
| Thiocarbamate | C4 (Butyl) | G. zeae | Moderate fungistatic | [9] |
Amide and Hydrazide Analogs (Position 5)
Replacing the carbamate linkage with an amide or hydrazide group has led to the discovery of compounds with potent insecticidal and necroptosis inhibitory activities.[10][11] For instance, a series of[1][5][12]thiadiazole benzylamides were identified as potent inhibitors of necroptosis, a form of regulated cell death.[10][11]
Caption: General structure of 1,2,3-thiadiazole-5-carboxamide analogs.
Experimental Protocol: Synthesis of N-Aryl-4-methyl-1,2,3-thiadiazole-5-carboxamide [13][14]
-
Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid: Prepare this intermediate via the Hurd-Mori reaction using ethyl 2-chloroacetoacetate and semicarbazide, followed by hydrolysis of the resulting ester.
-
Activation of the Carboxylic Acid:
-
Suspend 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or THF.
-
Add a chlorinating agent like thionyl chloride or oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.
-
Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in a dry, aprotic solvent.
-
Add the desired substituted aniline (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents).
-
Stir the reaction at room temperature for several hours.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
-
Modifications at the 4-Position of the Thiadiazole Ring
The substituent at the 4-position of the thiadiazole ring plays a crucial role in modulating biological activity. Studies on nitrification inhibitors have shown that small, non-polar alkyl groups, such as methyl or a fused cyclopentyl ring, at this position enhance inhibitory properties.[15][16] Conversely, larger alkyl groups or those with polar functional groups tend to decrease or abolish activity.[15][16] In the context of necroptosis inhibitors, small cyclic alkyl groups like cyclopropyl at the 4-position were found to be optimal.[10][11]
| 4-Position Substituent | Biological Activity | Target | Reference |
| Methyl | High | Nitrification Inhibition | [15][16] |
| Fused Cyclopentyl | High | Nitrification Inhibition | [15][16] |
| Large Alkyl | Low/Inactive | Nitrification Inhibition | [15][16] |
| Polar Functional Groups | Low/Inactive | Nitrification Inhibition | [15][16] |
| Cyclopropyl | Optimal | Necroptosis Inhibition | [10][11] |
| tert-Butyl / Phenyl | Decreased | Necroptosis Inhibition | [10] |
Bioisosteric Replacements and Hybrid Molecules
Bioisosteric replacement of the 1,2,3-thiadiazole ring with other heterocycles, or the creation of hybrid molecules, is a common strategy to enhance potency and selectivity. For example, replacing the 1,2,3-thiadiazole in necroptosis inhibitors with a thiophene ring retained moderate activity.[10] The combination of the 1,2,3-thiadiazole scaffold with other bioactive moieties like 1,2,4-triazole or pyrazole has led to the development of novel compounds with enhanced biological profiles.[2][6]
Caption: Bioisosteric replacements for the 1,2,3-thiadiazole ring.
Part 3: Biological Applications and Mechanisms of Action
The structural diversity of Methyl 1,2,3-thiadiazol-5-ylcarbamate analogs translates into a broad spectrum of biological activities with applications in both agriculture and medicine.
Agricultural Applications
-
Plant Growth Regulators and Defoliants: Certain 1,2,3-thiadiazole-5-yl-urea derivatives are known to possess plant growth regulating and defoliating activity, particularly for cotton plants.[17]
-
Fungicides: Many 1,2,3-thiadiazole carboxamide derivatives have been developed as potent fungicides for controlling a variety of phytopathogenic microorganisms in crops.[18]
-
Insecticides: Analogs bearing a carboxamide moiety have shown significant aphicidal activity.[2]
-
Nitrification Inhibitors: Substituted 1,2,3-thiadiazoles are emerging as a new class of nitrification inhibitors, which can improve nitrogen use efficiency in agriculture and reduce greenhouse gas emissions.[15][16]
Pharmaceutical Potential
-
Anticancer Activity: 1,2,3-thiadiazole derivatives have been investigated as potential anticancer agents, acting as microtubule-destabilizing agents or c-Met kinase inhibitors.[6][19]
-
Antiviral Activity: Potent antiviral activity, particularly against HIV-1, has been reported for some 1,2,3-thiadiazole derivatives.[2]
-
Necroptosis Inhibition: As mentioned earlier, specific[1][5][12]thiadiazole benzylamides are potent inhibitors of necroptosis, offering a potential therapeutic strategy for diseases involving excessive cell death.[10][11]
Experimental Protocol: In Vitro Antifungal Assay [5]
-
Preparation of Fungal Cultures: Grow the target fungal strains on a suitable medium (e.g., Potato Dextrose Agar) until they reach the logarithmic growth phase.
-
Preparation of Test Compounds: Dissolve the synthesized 1,2,3-thiadiazole analogs in a suitable solvent like DMSO to prepare stock solutions.
-
Assay Procedure (Mycelial Growth Inhibition):
-
Incorporate various concentrations of the test compounds from the stock solutions into the molten agar medium.
-
Pour the agar into Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug from the actively growing fungal culture.
-
Incubate the plates at the optimal temperature for fungal growth.
-
Measure the diameter of the fungal colony at regular intervals and compare it with the control (containing only DMSO) to calculate the percentage of growth inhibition.
-
Part 4: Future Perspectives and Conclusion
The structural analogs of Methyl 1,2,3-thiadiazol-5-ylcarbamate represent a rich and versatile source of bioactive molecules. The ease of synthesis of the 1,2,3-thiadiazole core and the potential for diverse substitutions at multiple positions make this scaffold highly attractive for the development of new therapeutic agents and agrochemicals. Future research will likely focus on the design of more potent and selective analogs through computational modeling and high-throughput screening. The exploration of novel mechanisms of action and the expansion of their application to new disease targets will undoubtedly continue to drive innovation in this exciting field of chemical biology.
References
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[Structure activity relationship study of[1][5][12]thiadiazole necroptosis inhibitors. PMC.]([Link])
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[Structure-activity relationship study of[1][5][12]thiadiazole necroptosis inhibitors. PubMed.]([Link])
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